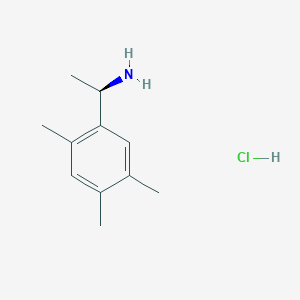
N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide, also known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTB is a thiazole derivative that has been synthesized using various methods, and its mechanism of action involves the inhibition of certain enzymes, leading to various biochemical and physiological effects.
科学的研究の応用
N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide has been studied extensively for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, this compound has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. This compound has also been studied for its use in treating bacterial and viral infections.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, antifungal, antiviral, and antitumor activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
実験室実験の利点と制限
N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide has several advantages for lab experiments, including its high yield during synthesis, its potential therapeutic applications in various fields, and its ability to inhibit specific enzymes. However, there are limitations to its use, such as its potential toxicity and the need for further research to determine its optimal dosage and administration.
将来の方向性
There are several future directions for research on N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide, including its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, and its use in treating bacterial and viral infections. Further research is also needed to determine the optimal dosage and administration of this compound for its various therapeutic applications. Additionally, the potential side effects of this compound need to be investigated to ensure its safety for human use.
Conclusion
In conclusion, this compound is a thiazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound's ability to inhibit specific enzymes makes it a promising candidate for the treatment of various diseases, but further research is needed to determine its optimal use and potential side effects.
合成法
N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide can be synthesized using several methods, including the reaction of 2-mercaptoacetic acid with 4-methyl-2-(p-tolyl)thiazol-5-amine, followed by the reaction of the resulting product with 4-nitrobenzoyl chloride. Another method involves the reaction of 4-methyl-2-(p-tolyl)thiazol-5-amine with 4-nitrobenzoyl chloride in the presence of triethylamine. Both methods have been used to synthesize this compound with high yields.
特性
IUPAC Name |
N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-3-5-16(6-4-13)20-22-14(2)18(27-20)11-12-21-19(24)15-7-9-17(10-8-15)23(25)26/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXMRQXIILKYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2856114.png)
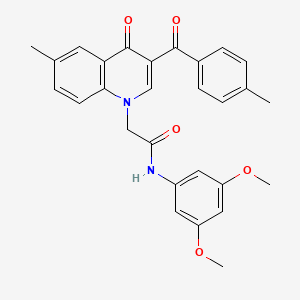
![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856116.png)




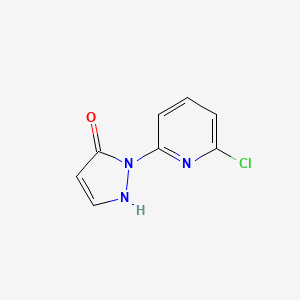
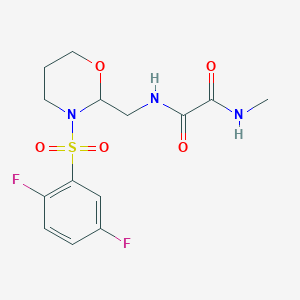

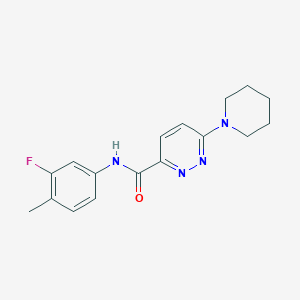
![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2856130.png)
